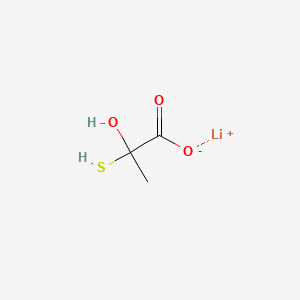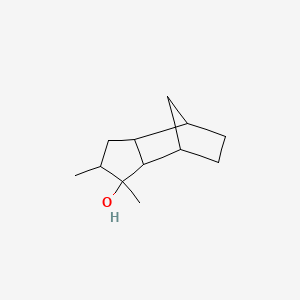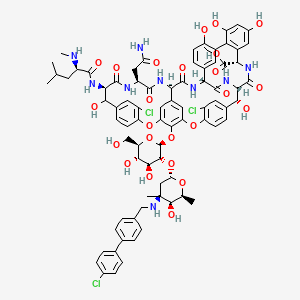
Vancomycin, N3'-(4'-chloro(1,1'-biphenyl)-4-yl)methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- is a derivative of vancomycin, a well-known antibiotic used to treat severe bacterial infections. This compound is of interest due to its potential enhanced antibacterial properties, particularly against antibiotic-resistant bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- typically involves a multi-step process. One common method includes the Suzuki-coupling reaction, where a boronic acid derivative of vancomycin is coupled with a halogenated biphenyl compound under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) might be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group on the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Applications De Recherche Scientifique
Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of biphenyl substitution on antibiotic activity.
Biology: Investigated for its potential to overcome bacterial resistance mechanisms.
Medicine: Explored as a potential treatment for infections caused by multi-drug resistant bacteria.
Industry: Potential use in the development of new antibacterial coatings and materials.
Mécanisme D'action
The mechanism of action of Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls . This binding inhibits cell wall synthesis, leading to bacterial cell death. The biphenyl substitution may enhance binding affinity or alter the compound’s ability to evade bacterial resistance mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vancomycin: The parent compound, widely used as an antibiotic.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A semi-synthetic lipoglycopeptide antibiotic.
Uniqueness
Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- is unique due to its biphenyl substitution, which may confer enhanced antibacterial properties and improved efficacy against resistant strains compared to its parent compound, vancomycin .
Propriétés
Numéro CAS |
300582-65-4 |
|---|---|
Formule moléculaire |
C79H84Cl3N9O24 |
Poids moléculaire |
1649.9 g/mol |
Nom IUPAC |
(1S,2R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C79H84Cl3N9O24/c1-32(2)20-47(84-5)71(102)90-62-64(97)38-13-18-51(45(81)22-38)111-53-24-40-25-54(68(53)115-78-69(67(100)66(99)55(31-92)113-78)114-57-29-79(4,70(101)33(3)110-57)85-30-34-6-8-35(9-7-34)36-10-15-41(80)16-11-36)112-52-19-14-39(23-46(52)82)65(98)63-76(107)89-61(77(108)109)44-26-42(93)27-50(95)58(44)43-21-37(12-17-49(43)94)59(73(104)91-63)88-74(105)60(40)87-72(103)48(28-56(83)96)86-75(62)106/h6-19,21-27,32-33,47-48,55,57,59-67,69-70,78,84-85,92-95,97-101H,20,28-31H2,1-5H3,(H2,83,96)(H,86,106)(H,87,103)(H,88,105)(H,89,107)(H,90,102)(H,91,104)(H,108,109)/t33-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64?,65+,66+,67-,69+,70+,78-,79-/m0/s1 |
Clé InChI |
NUGCUVZKRIIKBF-OJFWVPHPSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)O |
SMILES canonique |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


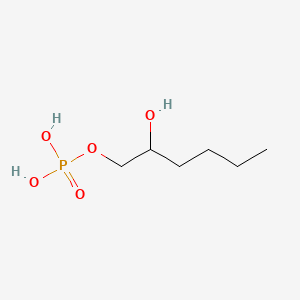
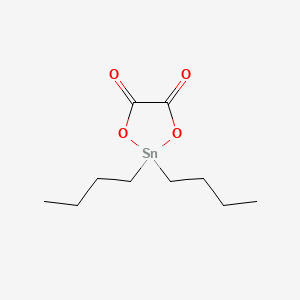


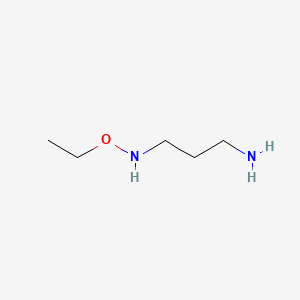
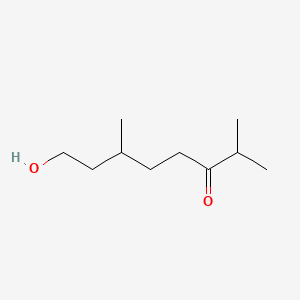
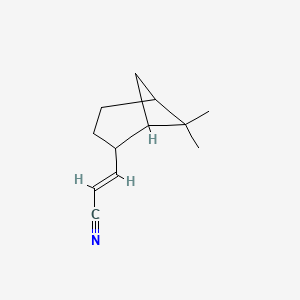
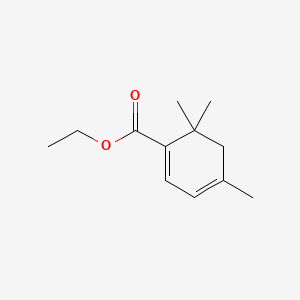
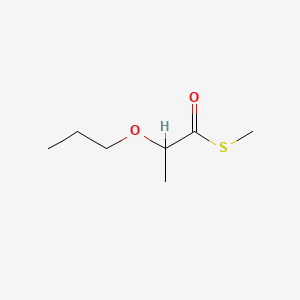
![Coceth-25 [INCI]](/img/structure/B12664055.png)
